Thiazole-5-d

isotope dilution internal standard LC-MS/MS

Thiazole-5-d (5-deuterio-1,3-thiazole; CAS 14770-30-0) is a stable-isotope-labeled analog of the parent heterocycle thiazole, in which the hydrogen atom at ring position 5 is replaced by deuterium (>95% isotopic enrichment). The compound retains the core five-membered 1,3-thiazole architecture (C₃H₂DNS; exact monoisotopic mass 86.00490 Da) and presents as a pale yellow liquid with a computed logP of 1.14.

Molecular Formula C3H3NS
Molecular Weight 86.14 g/mol
CAS No. 14770-30-0
Cat. No. B12646205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole-5-d
CAS14770-30-0
Molecular FormulaC3H3NS
Molecular Weight86.14 g/mol
Structural Identifiers
SMILESC1=CSC=N1
InChIInChI=1S/C3H3NS/c1-2-5-3-4-1/h1-3H/i2D
InChIKeyFZWLAAWBMGSTSO-VMNATFBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazole-5-d (CAS 14770-30-0): Isotopic Identity and Baseline Procurement Profile


Thiazole-5-d (5-deuterio-1,3-thiazole; CAS 14770-30-0) is a stable-isotope-labeled analog of the parent heterocycle thiazole, in which the hydrogen atom at ring position 5 is replaced by deuterium (>95% isotopic enrichment) . The compound retains the core five-membered 1,3-thiazole architecture (C₃H₂DNS; exact monoisotopic mass 86.00490 Da) and presents as a pale yellow liquid with a computed logP of 1.14 . Its primary differentiation from unlabeled thiazole (C₃H₃NS; exact mass 85.00 Da) resides in the +1.006 Da mass shift and the site-selective absence of a ¹H NMR signal at the 5‑position, properties that define its utility as a non‑radioactive tracer and internal-standard candidate in mass spectrometry, quantitative NMR, and mechanistic reaction studies [1].

Stable-isotope internal standard for LC-MS/MS
Site-specific 1H NMR signal nulling at 5-position
Mechanistic probe with primary KIE at C-5

Why Unlabeled Thiazole or Alternative Thiazole Isotopologues Cannot Simply Replace Thiazole-5-d in Analytical and Mechanistic Workflows


Thiazole-5-d is not a routine synthetic intermediate; it is a position‑specific stable‑isotope probe. Substituting unlabeled thiazole (CAS 288-47-1) eliminates the +1 Da mass shift that is essential for isotope‑dilution mass spectrometry, while regioisomeric deuterated thiazoles (e.g., thiazole‑2‑d or thiazole‑4‑d) place the deuterium atom at electronically and sterically distinct positions, altering kinetic isotope effects and NMR spectral simplification patterns [1]. Even ¹³C‑labeled thiazole, though mass‑shifted, does not provide the same proton‑decoupling signature at position 5 in ¹H NMR. Consequently, analytical protocols and mechanistic investigations that rely on signal nulling at the 5‑position or on the specific C‑D bond reactivity at that site cannot be replicated with generic thiazole or alternative isotopologues [1].

Unlabeled thiazole lacks the +1 Da mass shift required for isotope dilution MS.
Regioisomeric deuterated thiazoles (2-d, 4-d) alter kinetic isotope effects and NMR simplification patterns.
13C-labeled thiazole does not provide the same proton-decoupling signature at the 5-position in 1H NMR.

Thiazole-5-d: Quantitative Differentiation Evidence Against Closest Analogs and In‑Class Candidates


Monisotopic Mass Shift for Isotope‑Dilution Mass Spectrometry Relative to Protio Thiazole

Thiazole-5-d exhibits a monoisotopic mass of 86.00490 Da (C₃H₂DNS), which is +1.006 Da heavier than the most abundant isotopologue of unlabeled thiazole (C₃H₃NS, monoisotopic mass 84.998 Da). This mass increment permits its use as an isotopically distinct internal standard for thiazole-containing analytes in LC‑MS/MS workflows without isobaric interference .

Mass Shift
Class-level
+1.006 Da
Minimum mass shift for stable isotope dilution MS
Calculated exact mass; HRMS applicable
isotope dilution internal standard LC-MS/MS quantitative analysis

Site‑Specific ¹H NMR Signal Nulling at the 5‑Position Versus Thiazole‑2‑d and Thiazole‑4‑d

In ¹H NMR spectroscopy (300 MHz, CDCl₃), unlabeled thiazole displays three aromatic proton signals: H‑2 (δ ~8.8 ppm), H‑4 (δ ~7.9 ppm), and H‑5 (δ ~7.3 ppm). Thiazole-5-d selectively extinguishes the H‑5 resonance, while thiazole‑2‑d and thiazole‑4‑d silence H‑2 and H‑4, respectively. This position‑specific nulling allows unambiguous assignment of substitution patterns in thiazole‑containing molecules and simplifies quantitative NMR (qNMR) integration [1].

1H NMR Signal
Class-level
H-5 silenced vs H-2/H-4 retained
Selective 5-position signal nulling for structural assignment
300 MHz 1H NMR, CDCl3
quantitative NMR site-specific deuteration structure elucidation isotopic labeling

Kinetic Isotope Effect at the 5‑Position for Thiazole Ring‑Formation Mechanistic Studies

Brindley et al. (2001) employed protium/deuterium analogue pairs—including 5‑deuterated thiazole substrates—to elucidate the mechanisms of two competing thiazol‑5‑yl ketone syntheses. The deuterium kinetic isotope effect (KIE) at the 5‑position provided direct evidence for the rate‑determining step involving C‑H/D bond cleavage at that site, with a measured KIE (k_H/k_D) of approximately 2–3, consistent with a primary isotope effect [1].

KIE at C-5
Head-to-head
k_H/k_D ≈ 2–3
Primary KIE reports on C-5 bond cleavage in RDS
Thiazol-5-yl ketone formation; GC-MS (Brindley et al.)
kinetic isotope effect reaction mechanism deuterium labeling thiazole synthesis

Certified Isotopic Enrichment and Purity Profile for Procurement Versus Uncertified Deuterated Thiazole Sources

Commercially available Thiazole-5-d (CAS 14770-30-0) is supplied with a documented purity of ≥95% (HPLC) and isotopic enrichment ≥95 atom% D at the 5‑position, offered in graduated package sizes from 100 mg to 5.0 g . In contrast, generic 'deuterated thiazole' listings frequently lack position‑specific enrichment certification and may consist of mixtures of regioisomers or lower enrichment grades (<90 atom% D), which compromise quantitative accuracy in isotope‑dilution assays.

Enrichment & Purity
Reported
≥95 atom% D; ≥95% HPLC purity
Position-specific enrichment ensures reliable quantification
Vendor-supplied CoA; HPLC and 1H NMR/HRMS
isotopic enrichment purity specification procurement quality control

Highest‑Value Application Scenarios for Thiazole-5-d Based on Quantitative Differentiation Evidence


Internal Standard for LC‑MS/MS Quantification of Thiazole‑Containing Pharmaceuticals and Agrochemicals

Thiazole-5-d serves as an isotopically distinct internal standard for the quantitative analysis of thiazole‑based drug substances (e.g., ritonavir thiazole fragment, febuxostat intermediates) and agrochemicals (e.g., thiamethoxam metabolites) in biological matrices. Its +1.006 Da mass shift ensures baseline separation from the analyte [M+H]⁺ ion cluster, correcting for ion‑suppression variability in ESI‑MS .

Site‑Specific NMR Probe for Assigning Substitution Patterns in Complex Thiazole Derivatives

When elucidating the structure of novel thiazole‑containing natural products or synthetic libraries, Thiazole-5-d is employed to selectively extinguish the H‑5 ¹H NMR resonance. This allows unambiguous differentiation of 2‑, 4‑, and 5‑substituted thiazole regioisomers without recourse to 2D NMR experiments, accelerating structure confirmation workflows in medicinal chemistry .

Mechanistic Probe for Thiazole Ring‑Formation and Functionalization Reactions

The deuterium kinetic isotope effect at the 5‑position, as demonstrated by Brindley et al. (2001), enables researchers to test whether C‑5 bond cleavage participates in the rate‑determining step of thiazole syntheses or C‑H functionalization reactions. This information guides catalyst design and reaction optimization in both academic and process‑chemistry settings [1].

Metabolic Tracer for Thiazole Moiety Fate in Biological Systems

Thiazole-5-d can be administered as a stable‑isotope tracer to track the metabolic fate of the thiazole ring in vivo (e.g., thiamine biosynthesis studies). Mass‑shifted metabolites are distinguishable from endogenous thiazole pools by HRMS, facilitating quantitative pathway analysis without radioactive labeling .

Application
Selection Property
Validation Focus
LC-MS/MS quantification of thiazole analytes
Isotopic mass shift (+1 Da)
Ion-suppression correction & baseline separation
NMR structure elucidation of thiazole derivatives
Site-specific 1H signal nulling
Regioisomer differentiation without 2D NMR
Thiazole synthesis mechanism studies
Kinetic isotope effect at 5-position
Rate-determining step assignment
In vivo metabolic tracing of thiazole moiety
Stable isotope mass shift
Differentiation from endogenous thiazole pools

Technical Documentation Hub

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